molecular formula C22H20N2O3 B11985606 N,N'-(4-Methoxybenzylidene)bisbenzamide

N,N'-(4-Methoxybenzylidene)bisbenzamide

Cat. No.: B11985606
M. Wt: 360.4 g/mol
InChI Key: GKZMDKCQPPHMOQ-UHFFFAOYSA-N
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Description

N-[(benzoylamino)(4-methoxyphenyl)methyl]benzamide is a chemical compound with the molecular formula C22H20N2O3 and a molecular weight of 360.416 g/mol . It is known for its unique structure, which includes a benzoylamino group, a 4-methoxyphenyl group, and a benzamide group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(benzoylamino)(4-methoxyphenyl)methyl]benzamide typically involves the reaction of benzoyl chloride with 4-methoxybenzylamine, followed by the addition of benzamide. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for N-[(benzoylamino)(4-methoxyphenyl)methyl]benzamide are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-[(benzoylamino)(4-methoxyphenyl)methyl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[(benzoylamino)(4-methoxyphenyl)methyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(benzoylamino)(4-methoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    N-[(benzoylamino)(4-methylphenyl)methyl]benzamide: Similar structure but with a methyl group instead of a methoxy group.

    N-[(benzoylamino)(4-chlorophenyl)methyl]benzamide: Similar structure but with a chloro group instead of a methoxy group.

    N-[(benzoylamino)(4-nitrophenyl)methyl]benzamide: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

N-[(benzoylamino)(4-methoxyphenyl)methyl]benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s properties compared to its analogs .

Properties

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

N-[benzamido-(4-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C22H20N2O3/c1-27-19-14-12-16(13-15-19)20(23-21(25)17-8-4-2-5-9-17)24-22(26)18-10-6-3-7-11-18/h2-15,20H,1H3,(H,23,25)(H,24,26)

InChI Key

GKZMDKCQPPHMOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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